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1-Chloro-2-
Compound Name:
(trichloromethyl)benzene

Cat. No. B131812

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of o-
Chlorobenzotrichloride as a versatile starting material in the synthesis of agrochemicals,
specifically focusing on its conversion to key intermediates for herbicides and providing a
pathway for the synthesis of fungicides from its isomer, p-Chlorobenzotrichloride.

Introduction

o-Chlorobenzotrichloride is a chlorinated aromatic hydrocarbon that serves as a valuable
building block in organic synthesis. Its three chlorine atoms on the methyl group make it a
reactive intermediate, readily convertible to other functional groups. This reactivity is harnessed
in the agrochemical industry to produce a variety of active ingredients, including herbicides and
fungicides. This application note will detail the synthesis of key intermediates from o-
Chlorobenzotrichloride and its isomer, leading to the production of potent agrochemicals.

Application in Herbicide Synthesis

0-Chlorobenzotrichloride is a precursor for the synthesis of o-chlorobenzonitrile, a key
intermediate in the production of triketone herbicides. These herbicides act by inhibiting the
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enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment
biosynthesis in plants, leading to bleaching and death of susceptible weeds.

Synthesis of o-Chlorobenzonitrile from o-
Chlorobenzotrichloride

The conversion of o-chlorobenzotrichloride to o-chlorobenzonitrile can be achieved through a
cyanation reaction with an ammonia salt.

Experimental Protocol:

» Reaction Setup: A cyanation kettle equipped with a stirrer, heating mantle, and a hydrochloric
acid absorption system is charged with 3000 kg of o-chlorobenzotrichloride.

o Addition of Reagents: While stirring, 765 kg of ammonia salt is added to the kettle.

e Reaction Conditions: The mixture is heated. At 150°C, 1 kg of a catalyst is added. The
temperature is then raised to and maintained at 195°C. The reaction is monitored by
chromatography until the content of benzotrichloride is < 0.02%. The reaction typically takes
about 30 hours.

 Purification: The resulting material is transferred to a distillation kettle for reduced pressure
distillation to yield the final product, o-chlorobenzonitrile, with a purity of > 99%.

Quantitative Data:

Parameter Value Reference

Starting Material 0-Chlorobenzotrichloride [CN101941923A]
Reagent Ammonia Salt [CN101941923A]
Product 0-Chlorobenzonitrile [CN101941923A]
Yield High (not specified) [CN101941923A]
Purity > 99% [CN101941923A]

Logical Workflow for Herbicide Intermediate Synthesis:
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Caption: Synthesis pathway from o-Chlorobenzotrichloride to a triketone herbicide
intermediate.

Synthesis of a Triketone Herbicide Intermediate: 2-
Chloro-4-(methylsulfonyl)benzoyl Chloride

While a direct synthesis from o-chlorobenzonitrile is not detailed in the available literature, a
common route to triketone herbicides involves a substituted benzoyl chloride. The following
protocol for the synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride, a key intermediate for
the herbicide sulcotrione, starts from 2-chlorotoluene but illustrates the chemical
transformations required. o-Chlorobenzonitrile can be hydrolyzed to o-chlorobenzoic acid,
which can then be converted to the corresponding benzoyl chloride, a similar precursor.[1]
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Experimental Protocol for 2-Chloro-4-(methylsulfonyl)benzoic Acid:

e Chlorination of 4-(Methylsulfonyl)toluene: 4-(Methylsulfonyl)toluene is chlorinated using
chlorine gas in the presence of a catalyst to produce 2-chloro-4-(methylsulfonyl)toluene.

o Oxidation: The resulting 2-chloro-4-(methylsulfonyl)toluene is then oxidized using a strong
oxidizing agent, such as nitric acid, to yield 2-chloro-4-(methylsulfonyl)benzoic acid.

Experimental Protocol for 2-Chloro-4-(methylsulfonyl)benzoyl Chloride:

o Reaction Setup: A reaction flask is charged with 2-chloro-4-(methylsulfonyl)benzoic acid.

o Chlorination: Thionyl chloride or oxalyl chloride is added, and the mixture is heated under
reflux to convert the carboxylic acid to the acid chloride.

 Purification: The excess chlorinating agent is removed by distillation, and the resulting 2-
chloro-4-(methylsulfonyl)benzoyl chloride is purified by vacuum distillation.

Quantitative Data for a Related Synthesis:

Starting Material Product Yield Reference

[PREPARATION OF
2-\CHLORO, BROMO

2-Chloro-4- 2-Chloro-4-
) OR NITRO-4-
(chlorosulfonyl)benzoy  (methylsulfonyl)benzoi  46%
. _ \ALKYLSULFONYL\B
| chloride c acid
ENZOIC ACIDS AND
INTERMEDIATES]

Application in Fungicide Synthesis

The isomer of o-chlorobenzotrichloride, p-chlorobenzotrichloride, is a valuable precursor for the
synthesis of fungicides, such as dimethomorph. This is achieved through its hydrolysis to p-
chlorobenzoyl chloride.

Synthesis of p-Chlorobenzoyl Chloride from p-
Chlorobenzotrichloride
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The hydrolysis of p-chlorobenzotrichloride to p-chlorobenzoyl chloride can be performed
efficiently in the presence of a Lewis acid catalyst.

Experimental Protocol:

e Reaction Setup: A mixture of 115 g (0.5 mol) of 4-chlorobenzotrichloride and 1.6 g (10 mmol)
of FeCls is heated to 60°C.

e Hydrolysis: 9 g (0.5 mol) of water is added dropwise to the mixture over 1 hour at ambient
pressure.

e Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until completion
(typically 30 minutes after water addition is complete).

e Work-up and Purification: The reaction mixture is worked up to isolate the p-chlorobenzoyl
chloride. The conversion is typically high, around 98 area-% by GC.

Quantitative Data:

Parameter Value Reference

4-Chlorobenzotrichloride (0.5

Starting Material mol) [US5981803A]
Catalyst FeCls (10 mmol) [US5981803A]
Reagent Water (0.5 mol) [US5981803A]
Product 4-Chlorobenzoyl Chloride [US5981803A]
Conversion 98 area-% (by GC) [US5981803A]

Synthesis of the Fungicide Dimethomorph

Dimethomorph is a systemic fungicide effective against oomycetes. Its synthesis involves the
reaction of a substituted benzophenone with N-acetylmorpholine. The required benzophenone
can be prepared from p-chlorobenzoyl chloride.

Experimental Workflow for Dimethomorph Synthesis:
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Caption: Synthesis pathway from p-Chlorobenzotrichloride to the fungicide Dimethomorph.
Experimental Protocol (lllustrative Steps):

¢ Synthesis of 4-Chloro-3',4'-dimethoxybenzophenone:p-Chlorobenzoyl chloride undergoes a
Friedel-Crafts acylation with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis
acid catalyst like aluminum chloride to yield the benzophenone intermediate.

e Condensation with N-Acetylmorpholine: The 4-chloro-3',4'-dimethoxybenzophenone is
reacted with N-acetylmorpholine in a suitable solvent such as toluene, under the catalysis of
a base like sodium methoxide at around 60°C. This forms an intermediate adduct.[2]
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e Dehydration and Product Formation: The intermediate is then dehydrated by heating to
approximately 110°C to form dimethomorph.[2]

 Purification: The product is isolated by extraction and crystallization. The reported yield for
the final two steps is around 71.6% with a purity of 96.6%.[2]

Quantitative Data for Dimethomorph Synthesis (Final Steps):

Parameter Value Reference
4-Chloro-3',4'-
Starting Materials dimethoxybenzophenone, N- [2]

Acetylmorpholine

Catalyst Sodium Methoxide [2]

Product Dimethomorph [2]

Yield 71.6% [2]

Purity 96.6% [2]
Conclusion

o-Chlorobenzotrichloride and its isomer, p-chlorobenzotrichloride, are highly valuable and
versatile intermediates in the synthesis of a range of agrochemicals. The protocols and data
presented herein demonstrate their effective conversion into key building blocks for the
production of triketone herbicides and morpholine fungicides. The provided experimental
outlines serve as a foundational guide for researchers and professionals in the field of
agrochemical development. Further optimization of reaction conditions and exploration of novel
derivatives can lead to the discovery of new and more effective crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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